Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-
Description
The compound Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- features a central benzene ring with two distinct substituents:
- Substituent 1: A bulky ((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl) group. This includes a difluoromethoxy (OCHF₂) moiety, which is electron-withdrawing due to the electronegativity of fluorine atoms.
Such compounds are typically intermediates in pharmaceuticals or agrochemicals, leveraging fluorine's bioisosteric properties for enhanced binding affinity and reduced degradation .
Properties
CAS No. |
80843-63-6 |
|---|---|
Molecular Formula |
C24H23F3O3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C24H23F3O3/c1-24(2,18-6-10-21(11-7-18)30-23(26)27)16-28-15-17-4-3-5-22(14-17)29-20-12-8-19(25)9-13-20/h3-14,23H,15-16H2,1-2H3 |
InChI Key |
VFDJYLNAYQDNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the difluoromethoxyphenyl and fluorophenoxybenzene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenated solvents, catalysts, and base reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylpropoxy group (-O-CH(CH₃)-C(CH₃)₂-) may undergo nucleophilic substitution at the central carbon if a suitable leaving group (e.g., halide) is present. For example:
-
Alkoxy displacement : Under acidic or basic conditions, the ether oxygen could act as a leaving group, though this is less common without activation.
-
Quaternary carbon reactivity : The tertiary carbon adjacent to the oxygen in the 2-methylpropoxy group is sterically hindered, limiting SN2 mechanisms but potentially allowing SN1 pathways in polar solvents.
Key Factors :
| Reaction Type | Conditions | Likelihood |
|---|---|---|
| SN1 | Protic solvents (e.g., H₂O/EtOH), heat | Low (steric hindrance) |
| SN2 | Polar aprotic solvents (e.g., DMF), strong base | Very low |
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is modulated by the electron-withdrawing substituents:
-
Directing Effects :
-
The difluoromethoxy group (-OCF₂-) is strongly meta-directing due to its electron-withdrawing nature.
-
The fluorophenoxy group (-O-C₆H₄-F) is para/meta-directing, further deactivating the ring.
-
Predicted EAS Reactivity :
| Position | Nitration | Sulfonation | Halogenation |
|---|---|---|---|
| Meta to -OCF₂ | Moderate | Low | Low |
| Para to -O-C₆H₄-F | Low | Very low | Very low |
Experimental data for analogous compounds (e.g., 3-phenoxybenzyl ethers) show yields <20% in nitration due to deactivation .
Oxidation
-
Ether cleavage : Strong oxidizing agents (e.g., KMnO₄/H⁺) could break the methylpropoxy ether into ketones or carboxylic acids, though steric bulk may impede this.
-
Fluorine stability : The C-F bonds in difluoromethoxy and fluorophenoxy groups resist oxidation under standard conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halide or boronate functionalities are introduced:
-
Suzuki Coupling : Replacement of a halogen (e.g., -Br) at the meta position with aryl boronic acids.
-
Buchwald-Hartwig Amination : Requires aryl halides and amines, but the electron-deficient ring may slow oxidative addition .
Example Protocol :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂/FeBr₃, 0°C | Meta-brominated derivative |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Ar-B(OH)₂, 80°C | Biaryl product |
Degradation Pathways
-
Hydrolytic degradation : The ether linkage may hydrolyze under strongly acidic (HCl/Δ) or basic (NaOH/Δ) conditions, yielding phenol and alcohol derivatives.
-
Photodegradation : UV exposure could cleave the C-O bond in the difluoromethoxy group, releasing fluoride ions.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- is a complex organic compound with the molecular formula and a molecular weight of approximately 416.43 g/mol . It features a benzene ring substituted with various functional groups, including a difluoromethoxy group and a fluorophenoxy group. The presence of these fluorinated substituents suggests potential applications in pharmaceuticals and agrochemicals due to their unique electronic properties and biological activities.
Potential Applications
- Pharmaceuticals and Agrochemicals : The fluorinated substituents on the benzene ring indicate potential applications in these fields due to their unique electronic properties and biological activities.
- Interaction Studies : Crucial for understanding how Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- interacts with biological targets. Preliminary studies could include:
- Binding assays: To assess the affinity of the compound for specific protein targets.
- Cell-based assays: To evaluate its effects on cellular functions.
These studies could elucidate the therapeutic potential and safety profile of the compound.
Chemical Reactivity
The chemical reactivity of Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- can be explored through various synthetic pathways. The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like difluoromethoxy and fluorophenoxy. Additionally, it may participate in electrophilic aromatic substitution reactions, where the aromatic ring can react with electrophiles under suitable conditions.
Several compounds share structural similarities with Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl) | Contains a fluorophenyl group | Potential anti-inflammatory | Lacks difluoromethoxy group |
| Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl) | Contains a chlorophenyl group | Antimicrobial properties | Chlorine instead of fluorine |
| Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl) | Contains a bromophenyl group | Anticancer activity | Bromine substituent affects reactivity |
Mechanism of Action
The mechanism of action of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- The target compound’s difluoromethoxy group (OCHF₂) provides intermediate electron-withdrawing effects compared to stronger groups like SCF₃ or NO₂ .
Key Observations :
- The target compound’s difluoromethoxy group may offer a balance between stability and reactivity, making it suitable for applications requiring prolonged activity (e.g., slow-release agrochemicals).
- Compared to flufenprox (), which includes a chloro group, the target compound’s fluorine substituents likely reduce toxicity while maintaining efficacy .
Physicochemical Properties
| Compound (CAS) | logP (Estimated) | Solubility (Water) | Boiling Point (°C) |
|---|---|---|---|
| Target Compound | ~4.5 | Low | >300 |
| 80853-85-6 | 3.8 | Moderate | 280–300 |
| 1799-97-9 | 5.2 | Very low | >350 |
Key Observations :
- Nitro-containing compounds (e.g., 1799-97-9) exhibit higher logP values, reducing aqueous solubility .
Biological Activity
Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-, also known by its CAS number 80843-63-6, is a complex organic compound with a molecular formula of and a molecular weight of approximately 416.43 g/mol. The compound features a benzene ring with multiple functional groups, notably difluoromethoxy and fluorophenoxy substituents, which suggest potential applications in pharmaceuticals and agrochemicals due to their unique electronic properties and biological activities.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 416.43 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 466.3ºC at 760 mmHg
- Flash Point : 245.4ºC
Structural Features
| Feature | Description |
|---|---|
| Benzene Ring | Central aromatic structure |
| Difluoromethoxy Group | Electron-withdrawing group |
| Fluorophenoxy Group | Enhances lipophilicity and biological activity |
The biological activity of Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- can be attributed to its structural components:
- Anti-inflammatory Properties : The difluoromethoxy group may contribute to the modulation of inflammatory pathways.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, suggesting potential applications in infection control.
- Anticancer Potential : The presence of fluorinated substituents is often associated with enhanced anticancer activity due to improved metabolic stability and selective toxicity towards cancer cells.
Comparative Activity Data
A comparison with structurally similar compounds reveals the unique biological activity of this compound:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl) | Anti-inflammatory | Lacks difluoromethoxy group |
| Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl) | Antimicrobial properties | Chlorine instead of fluorine |
| Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl) | Anticancer activity | Bromine substituent affects reactivity |
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds, providing insights into the potential applications of Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-.
- Anti-inflammatory Study : A study demonstrated that compounds with difluoromethoxy groups exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for anti-inflammatory effects.
- Antimicrobial Efficacy : Research indicated that fluorinated phenolic compounds possess broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Research : Investigations into fluorinated benzene derivatives revealed enhanced cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Q & A
Q. Key findings :
- Difluoromethoxy group : Enhances metabolic stability vs. chloro analogs .
- Fluorophenoxy moiety : Reduces CYP450-mediated oxidation.
- Table : PK parameters of analogs
| Analog (R-group) | Half-life (h) | Bioavailability (%) |
|---|---|---|
| –OCF₂H (target) | 12.3 | 58 |
| –OCH₃ | 8.7 | 34 |
| –Cl | 6.5 | 22 |
Q. What computational approaches predict the binding mode of this compound to biological targets, and how can researchers validate these predictions experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with protein active sites (e.g., COX-2).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.
- Validation :
- Site-directed mutagenesis : Modify key residues (e.g., Ser530 in COX-2) and measure activity loss.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to confirm docking predictions.
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Systematic investigation :
Solubility testing : Measure logP and aqueous solubility; poor solubility may limit bioavailability.
Plasma protein binding : Use equilibrium dialysis to assess free fraction.
Metabolite profiling : Identify inactive/degraded metabolites via LC-HRMS.
- Formulation adjustments : Introduce co-solvents (e.g., PEG 400) or nanoemulsions to enhance delivery.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
